ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common method starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the chlorophenyl group and the benzothiophene moiety. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenylamino)acrylate: This compound has a similar core structure but different substituents, leading to distinct properties and applications.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group, but with a different core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H20ClN3O5S |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
ethyl 2-[(E)-[1-(4-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O5S/c1-2-31-21(29)17-14-5-3-4-6-16(14)32-19(17)24-11-15-18(27)25-22(30)26(20(15)28)13-9-7-12(23)8-10-13/h7-11,28H,2-6H2,1H3,(H,25,27,30)/b24-11+ |
InChI Key |
RQHSMWHFDCKXBU-BHGWPJFGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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